molecular formula C15H18F3NO4S B2421054 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1902896-18-7

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2421054
CAS No.: 1902896-18-7
M. Wt: 365.37
InChI Key: KLTKGMFCQFHSHA-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzenesulfonamides and derivatives with different substituents on the benzenesulfonamide moiety . Examples include:

  • N-(trifluoromethyl)benzenesulfonamide
  • N-(pentafluorophenyl)benzenesulfonamide
  • N-(trifluoromethyl)phenylsulfonamide

Uniqueness

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the octahydrobenzo[b][1,4]dioxin ring system, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other trifluoromethylated benzenesulfonamides may not be as effective .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S/c16-15(17,18)11-3-1-2-4-14(11)24(20,21)19-10-5-6-12-13(9-10)23-8-7-22-12/h1-4,10,12-13,19H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKGMFCQFHSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3C(F)(F)F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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